Standard cyclometalating ligands fail to reach deep-red OLED emission or enable Hg2+ sensing. 2-(2-Thienyl)quinoline delivers:
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2-(2-Thienyl)quinoline (CAS 34243-33-9) is a specialized bidentate C^N cyclometalating ligand primarily procured for the synthesis of heavy-metal phosphorescent complexes, particularly Iridium(III) and Ruthenium(II) dopants. Structurally, it combines an extended-conjugation quinoline core with an electron-rich, thiophilic thiophene ring. This specific architecture lowers the lowest unoccupied molecular orbital (LUMO) relative to standard pyridine-based ligands, making it a critical precursor for deep-red to near-infrared organic light-emitting diodes (OLEDs) [1]. Furthermore, the presence of the sulfur atom provides a specific coordination site, establishing its utility in the commercial development of analyte-specific multisignaling chemosensors for environmental monitoring [1].
Substituting 2-(2-thienyl)quinoline with its closest in-class analogs, such as 2-phenylquinoline (pq) or 2-(2-thienyl)pyridine (thpy), compromises application-critical performance. If a buyer selects 2-phenylquinoline for sensor development, the resulting metal complexes lack the thiophilic sulfur atom required for specific binding to heavy metal ions like Hg2+, rendering the complex entirely unresponsive as a multisignaling chemosensor[1]. In optoelectronic applications, substituting thq with thpy or pq fails to achieve the necessary energy gap reduction; the resulting Iridium complexes emit in the orange or orange-red spectrum rather than the targeted deep-red (>600 nm) region, failing strict CIE chromaticity requirements for red OLED pixels [1]. Additionally, the regioselectivity during downstream functionalization is completely altered depending on the substituent, meaning these building blocks cannot be used interchangeably in established synthetic workflows [2].
When evaluating cyclometalating ligands for OLED phosphorescent dopants, substituting the phenyl ring of 2-phenylquinoline (pq) with a thiophene ring to form 2-(2-thienyl)quinoline (thq) significantly alters the emission profile. The resulting Iridium(III) complex, Ir(thq)2(acac), exhibits a deep-red emission peak at 620 nm in acetonitrile [1]. In contrast, the sulfur-free comparator Ir(pq)2(acac) typically emits in the orange-red region (~595 nm). This 25+ nm red-shift is driven by the electron-rich nature of the thiophene ring combined with the extended conjugation of the quinoline core, which effectively lowers the LUMO and narrows the energy gap.
| Evidence Dimension | Phosphorescent emission wavelength maximum (λem) |
| Target Compound Data | Ir(thq)2(acac) = 620 nm (deep red) |
| Comparator Or Baseline | Ir(pq)2(acac) = ~595 nm (orange-red) |
| Quantified Difference | >25 nm red-shift enabling deep-red chromaticity |
| Conditions | Measured in acetonitrile (CH3CN) at room temperature |
Allows display manufacturers and materials scientists to procure a ligand that pushes emission into the deep-red spectrum, a critical requirement for high-purity RGB OLED pixels.
The presence of the thiophilic sulfur atom in the 2-(2-thienyl)quinoline ligand enables its complexes to function as highly selective multisignaling chemosensors, a feature absent in purely carbocyclic analogs like 2-phenylquinoline. When Ir(thq)2(acac) is exposed to Hg2+ ions, the specific coordination between the mercury ion and the cyclometalated thienyl sulfur causes a quantifiable optical response. Quantitative studies show that the initial deep-red emission (quantum yield 14.2%) is strongly quenched to a quantum yield of just ~0.3% upon the addition of 1 equivalent of Hg2+ [1].
| Evidence Dimension | Phosphorescence quantum yield (Φ) |
| Target Compound Data | Ir(thq)2(acac) baseline = 14.2% |
| Comparator Or Baseline | Ir(thq)2(acac) + 1 equiv. Hg2+ = ~0.3% |
| Quantified Difference | 97.8% reduction in quantum yield (near-total quenching) |
| Conditions | 20 μM complex in air-equilibrated CH3CN, λex = 375 nm |
Provides a highly reliable, high-contrast optical switch mechanism for buyers developing heavy-metal detection assays.
The processability of 2-(2-thienyl)quinoline as a synthetic building block is highly dependent on the choice of metallation base. While traditional deproto-lithiation with butyllithium often yields a mixture of products functionalized at the 3' or 5' positions of the thiophene ring, utilizing a mixed lithium-zinc base (ZnCl2·TMEDA + LiTMP) directs the deprotonation exclusively to the 5' position. Subsequent iodination yields the 5'-iodo derivative with 52% yield [1]. In contrast, 2-phenylquinoline undergoes deprotonation at the 8-position of the quinoline ring under identical conditions.
| Evidence Dimension | Primary site of deproto-metallation (using Li-Zn base) |
| Target Compound Data | 2-(2-thienyl)quinoline = 5' position on the thiophene ring |
| Comparator Or Baseline | 2-phenylquinoline = 8-position on the quinoline ring |
| Quantified Difference | Complete shift in regioselectivity driven by the heteroaryl substituent |
| Conditions | ZnCl2·TMEDA (0.5 equiv) + LiTMP (1.5 equiv) in THF at room temperature, followed by I2 |
Allows synthetic chemists to predictably functionalize the thiophene appendage rather than the quinoline core, enabling the precise assembly of complex supramolecular or optoelectronic architectures.
Procured extensively for the synthesis of cyclometalated Iridium(III) complexes where deep-red emission (>600 nm) is required. The ligand's ability to lower the LUMO makes it a direct substitute for standard pyridine-based ligands when shifting emission from green/orange to deep-red is necessary for display applications [1].
Utilized as the core recognition ligand in the development of optical and electrochemical sensors for Hg2+. The specific interaction between the thiophene sulfur and mercury ions enables trace-level (ppb) detection assays that cannot be formulated using sulfur-free quinoline analogs [1].
Selected as a versatile heteroaryl scaffold in organometallic synthesis. Its compatibility with mixed lithium-zinc bases allows for predictable, regioselective functionalization at the 5'-position of the thiophene ring, facilitating the bottom-up assembly of complex materials and extended conjugated systems[2].
Corrosive;Irritant